1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H23N5O2S and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Researchers have focused on the synthesis of novel heterocyclic compounds containing sulfonamide moieties for potential antimicrobial and anticancer activities. The synthesis involves various chemical reactions to create complex structures, such as pyrazoles, isoxazoles, and pyrimidinethiones, with the aim of exploring their biological activities and therapeutic potential. For instance, the synthesis and evaluation of new heterocyclic compounds for antibacterial properties have been a significant area of research, targeting pathogens like E. coli and Staphylococcus aureus (Azab, Youssef, & El-Bordany, 2013; Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).
Anticancer and Antimicrobial Studies
Some studies have detailed the creation of novel sulfonamides with anticipated anticancer and antimicrobial activities. These compounds have been tested against various cancer cell lines and microbial strains to assess their efficacy. The design of these molecules often targets specific biological pathways or enzymes, such as dihydrofolate reductase, to inhibit cancer growth or microbial proliferation (Debbabi, Al-Harbi, Al-Saidi, Aljuhani, Abd El-Gilil, & Bashandy, 2016).
Pharmacological Agent Design
Research has also extended to designing pharmacological agents with diverse activities, including antibacterial, anti-inflammatory, and antitumor effects. The sulfonamide group plays a crucial role in the molecular structure, contributing to the compound's biological activity. This area of study emphasizes the synthesis and biological evaluation of sulfonamide hybrids, incorporating other active pharmacophores to enhance efficacy and selectivity for specific therapeutic targets (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Metal Complex Synthesis
Some efforts have been directed towards synthesizing metal complexes with sulfonamide derivatives, exploring their potential in various applications, including catalysis and drug development. The interaction between metal ions and sulfonamide groups can lead to compounds with novel properties and applications in materials science and medicinal chemistry (Orie, Duru, & Ngochindo, 2021).
Properties
IUPAC Name |
1-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2S/c1-13-9-15(3-6-17-13)21-7-4-14(5-8-21)10-19-24(22,23)16-11-18-20(2)12-16/h3,6,9,11-12,14,19H,4-5,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXKFMAAVOUREY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.